3-Bromo-6-fluoro-1,2-benzoxazole
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Overview
Description
3-Bromo-6-fluoro-1,2-benzoxazole: is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. The presence of bromine and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
Mechanism of Action
Target of Action
3-Bromo-6-fluoro-1,2-benzoxazole, like other benzoxazole derivatives, is known to interact with a variety of biological targets. These targets include various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are involved in the pathway of disease formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives, including this compound, have been shown to target a wide range of metabolic pathways and cellular processes in disease pathology . For instance, they have been found to possess potent anticancer activity , indicating their role in modulating pathways related to cancer cell proliferation and survival.
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by high gastrointestinal absorption and blood-brain barrier permeability . Its skin permeation is low, with a Log Kp of -5.81 cm/s . The compound exhibits moderate lipophilicity, with a consensus Log Po/w of 2.59 .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biological targets it interacts with. Given its potential interactions with a variety of enzymes and proteins, the compound could have diverse effects, such as inhibiting enzyme activity, modulating signal transduction pathways, or affecting gene expression .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzoxazole derivative .
Cellular Effects
Benzoxazole derivatives have been found to have various effects on cells. For instance, some benzoxazole compounds have shown antimicrobial activity against a range of bacteria and fungi
Molecular Mechanism
Benzoxazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-1,2-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and fluorinated reagents. One common method includes the condensation of 2-aminophenol with 3-bromo-6-fluorobenzaldehyde under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced catalytic systems and continuous flow reactors. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-fluoro-1,2-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The benzoxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 3-Bromo-6-fluoro-1,2-benzoxazole is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In biological research, benzoxazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery and development .
Industry: The compound is used in the development of advanced materials, such as polymers and dyes. Its unique chemical properties can improve the performance and stability of these materials .
Comparison with Similar Compounds
- 3-Bromo-1,2-benzoxazole
- 6-Fluoro-1,2-benzoxazole
- 3-Chloro-6-fluoro-1,2-benzoxazole
Comparison: Compared to its analogs, 3-Bromo-6-fluoro-1,2-benzoxazole offers a unique combination of bromine and fluorine atoms, which can enhance its chemical reactivity and biological activity. The presence of both halogens can improve the compound’s stability and binding affinity to biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-bromo-6-fluoro-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNWURFIAZOGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)ON=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379329-15-3 |
Source
|
Record name | 3-bromo-6-fluoro-1,2-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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